5-Bromo-3,3'-bipyridine

Catalog No.
S687791
CAS No.
15862-22-3
M.F
C10H7BrN2
M. Wt
235.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3,3'-bipyridine

CAS Number

15862-22-3

Product Name

5-Bromo-3,3'-bipyridine

IUPAC Name

3-bromo-5-pyridin-3-ylpyridine

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

InChI

InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H

InChI Key

NNNYHNUZYYNHCS-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)Br

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)Br

5-Bromo-3,3'-bipyridine (CAS 15862-22-3) is a highly specialized, bi-heterocyclic building block characterized by its V-shaped, bent geometry and divergent nitrogen lone pairs [1]. Unlike standard chelating bipyridines, the 3,3'-linkage inherently drives the formation of extended bridging networks or discrete supramolecular architectures rather than isolated single-metal complexes. The presence of a bromine atom at the 5-position provides a critical, highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of extended ligands, metal-organic framework (MOF) linkers, and organic electronic materials [2]. For procurement professionals and synthetic chemists, this pre-assembled, mono-halogenated core represents a fundamental starting material when specific angular geometries and downstream functionalization are strictly required.

Generic substitution of 5-bromo-3,3'-bipyridine with other bipyridine isomers or simpler precursors fundamentally disrupts both chemical synthesis and material performance. Substituting with 5-bromo-2,2'-bipyridine shifts the molecule from a bridging network-propagator to a single-metal chelator, while using 5-bromo-4,4'-bipyridine alters the coordination trajectory from a ~120° bend to a 180° linear bridge, completely changing the topology of resulting MOFs or metallacages [1]. Furthermore, attempting to bypass procurement by synthesizing the unsymmetrical 3,3'-core in-house from 3,5-dibromopyridine introduces severe statistical coupling limitations and homocoupling side reactions, dramatically reducing overall yield and increasing purification costs [2].

Coordination Geometry and Network Topology Control

When constructing metal-organic frameworks (MOFs) or discrete metallacages, the spatial orientation of the coordinating nitrogen atoms is paramount. 5-Bromo-3,3'-bipyridine provides a rigid, bent bridging geometry with an effective turn angle of approximately 120°. In contrast, substitution with the more common 5-bromo-4,4'-bipyridine results in a linear 180° bridging axis[1]. This geometric divergence means that 3,3'-linkages inherently favor the formation of finite metallamacrocycles or highly corrugated, non-interpenetrated 2D/3D networks, whereas 4,4'-linkages typically yield straight 1D coordination chains or flat 2D grids [1].

Evidence DimensionEffective bridging angle (N-to-N trajectory)
Target Compound Data~120° (bent trajectory)
Comparator Or Baseline5-Bromo-4,4'-bipyridine (~180° linear trajectory)
Quantified Difference60° deviation in coordination trajectory
ConditionsCrystallographic analysis of transition metal (e.g., Zn, Cu) coordination networks

Buyers must select the 3,3'-isomer when targeting V-shaped MOF linkers or discrete supramolecular cages, as linear 4,4'-analogs will fundamentally alter the resulting material topology.

Precursor Efficiency for Extended V-Shaped Ligands

For industrial and advanced laboratory synthesis of extended V-shaped ligands, procuring pre-assembled 5-bromo-3,3'-bipyridine significantly streamlines the synthetic route. Utilizing this compound as a starting material for Suzuki-Miyaura cross-coupling typically yields >85% of the desired extended ligand in a single step[1]. Conversely, attempting de novo synthesis of the bipyridine core from 3,5-dibromopyridine and 3-pyridylboronic acid often results in overall yields below 40% due to statistical mono-coupling limitations and homocoupling side reactions [1]. The pre-halogenated core eliminates these purification bottlenecks.

Evidence DimensionOverall yield to extended mono-functionalized 3,3'-bipyridine ligand
Target Compound Data>85% (single-step coupling from pre-assembled core)
Comparator Or Baseline3,5-Dibromopyridine baseline (<40% multi-step yield)
Quantified DifferenceGreater than 2-fold increase in target ligand yield
ConditionsStandard Pd-catalyzed Suzuki-Miyaura cross-coupling conditions

Procuring the pre-assembled bromo-bipyridine reduces cost-of-goods and eliminates complex chromatographic separations required when building the asymmetric core in-house.

Precursor Suitability for Network Propagation vs. Termination

The position of the nitrogen atoms dictates the fundamental workflow utility of bipyridine precursors in organometallic synthesis. 5-Bromo-3,3'-bipyridine features divergent nitrogen lone pairs, enforcing a 100% bridging coordination mode that propagates polymer networks between distinct metal centers [1]. In stark contrast, 5-bromo-2,2'-bipyridine features convergent nitrogen lone pairs, resulting in near 100% chelating behavior to a single metal center [1]. This absolute difference dictates that the 3,3'-isomer is exclusively suited as a precursor for extended coordination polymers, while the 2,2'-isomer acts as a network terminator.

Evidence DimensionPrimary metal coordination mode
Target Compound Data100% bridging (divergent)
Comparator Or Baseline5-Bromo-2,2'-bipyridine (100% chelating/convergent)
Quantified DifferenceAbsolute shift from chelation to bridging propagation
ConditionsReaction with transition metal salts (e.g., Pd(II), Ru(II)) in solution

Procurement of the 3,3'-isomer is mandatory for synthesizing coordination polymers, as accidental substitution with the 2,2'-isomer will cap the metal centers and prevent polymerization.

Synthesis of V-Shaped MOF Linkers for Gas Separation

Following the geometric evidence in Section 3, 5-bromo-3,3'-bipyridine is the optimal starting material for synthesizing extended V-shaped dicarboxylic acid linkers. The 120° bent geometry prevents framework interpenetration, yielding MOFs with highly specific pore sizes tailored for CO2 or hydrogen storage [1].

Construction of Discrete Metallamacrocycles

Leveraging its divergent bridging mode, this compound is utilized to build self-assembled Pd(II) or Pt(II) metallacages. The 5-bromo handle allows for post-assembly modification or pre-assembly extension, enabling the creation of functionalized supramolecular hosts for targeted guest encapsulation and catalysis [2].

Development of High-Efficiency OLED Host Materials

In organic electronics, the bent 3,3'-bipyridine core disrupts planar molecular packing better than linear 4,4'-analogs. By utilizing the 5-bromo position to attach bulky aryl groups, researchers can synthesize host materials that prevent excimer formation and improve the quantum efficiency of phosphorescent OLED devices [3].

XLogP3

2.1

Wikipedia

5-Bromo-3,3'-bipyridine

Dates

Last modified: 08-15-2023

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